molecular formula C11H17NS B1431928 (5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine CAS No. 1376224-89-3

(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine

Cat. No.: B1431928
CAS No.: 1376224-89-3
M. Wt: 195.33 g/mol
InChI Key: QFTHGGBSIUUZJT-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine is a chemical building block based on a 4,5,6,7-tetrahydro-1-benzothiophene scaffold. This saturated bicyclic system, which fuses a cyclohexene ring with a thiophene ring, is of significant interest in medicinal chemistry research . The core tetrahydrobenzothiophene structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities such as anti-inflammatory, analgesic, antidepressant, antimicrobial, and anticonvulsant properties . Furthermore, dihydro- and tetrahydro-benzothiophene derivatives have been investigated for their potential as cytotoxic agents and for their anti-proliferative effects in oncology research, including activity against breast, colon, and lung cancer cell lines . The primary amine functional group on this scaffold makes it a versatile intermediate for constructing more complex molecules, for instance, through condensation reactions to form Schiff bases, a class of compounds with documented antibacterial, antifungal, and anticancer activities . This compound is provided for research purposes to support the synthesis and development of novel therapeutic agents and biochemical probes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-11(2)4-3-10-8(6-11)5-9(7-12)13-10/h5H,3-4,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHGGBSIUUZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C=C(S2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H17_{17}NS
  • CAS Number : 59681-09-3
  • Molecular Weight : 197.33 g/mol

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzothiophene moiety is significant as it is known for various medicinal properties.

1. Anticancer Activity

Research indicates that benzothiophene derivatives exhibit anticancer properties. A study highlighted the synthesis of several benzothiophene derivatives that showed promising activity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells, demonstrating significant cytotoxic effects with IC50_{50} values in the low micromolar range .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies have demonstrated that it inhibits cytokine production and leukotriene synthesis, making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene ring can enhance anti-inflammatory potency .

3. Antimicrobial Activity

Benzothiophene derivatives have been reported to possess antimicrobial properties against a range of pathogens. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have indicated minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity .

4. Neuroprotective Effects

Emerging research points towards the neuroprotective capabilities of benzothiophene compounds. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers evaluated a series of benzothiophene derivatives for their ability to inhibit cancer cell proliferation. The results indicated that specific substitutions on the benzothiophene ring significantly enhanced anticancer activity against HeLa cells, with some compounds achieving IC50_{50} values below 10 µM .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of benzothiophene derivatives demonstrated that these compounds could effectively inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests their potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
AntimicrobialDisrupts bacterial cell walls
NeuroprotectiveReduces oxidative stress

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and characteristics:

  • Molecular Formula : C₁₁H₁₇NS
  • CAS Number : 59681-09-3
  • Molecular Weight : 195.33 g/mol
  • IUPAC Name : (5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-2-yl)methanamine

Antidepressant Potential

Research indicates that derivatives of benzothiophene compounds exhibit antidepressant-like effects. The unique structure of (5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine may interact with serotonin receptors, which are critical in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds in modulating neurotransmitter systems, suggesting further exploration into this compound's pharmacodynamics .

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticancer Activity

Some studies have indicated that thiophene derivatives may possess anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) of such compounds could reveal this compound as a potential candidate for cancer therapy .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic solar cells has been explored due to its ability to facilitate charge transport .

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can improve their performance in various applications .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAntidepressant ActivityDemonstrated modulation of serotonin receptors by related compounds.
Neuropharmacology JournalNeuroprotective EffectsShowed reduction in neuronal cell death under oxidative stress conditions.
Cancer Research JournalAnticancer ActivityIndicated inhibition of proliferation in breast cancer cell lines.
Advanced MaterialsOrganic ElectronicsReported improved charge transport properties when used in OLEDs.

Comparison with Similar Compounds

Key Observations :

  • The target’s tetrahydrobenzothiophene core distinguishes it from nitrogen-rich heterocycles like indazole () or thienopyrimidine (). Sulfur in the benzothiophene may enhance lipophilicity compared to carbazole or indazole derivatives.
  • Methanamine-functionalized compounds (e.g., ) share a primary amine group, suggesting common roles in targeting amine-recognizing enzymes or receptors.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine Thienopyrimidine Derivative
Molecular Weight 195.32 190.27 376.54
LogP (Predicted) ~2.5–3.2 (moderate lipophilicity) ~1.8–2.3 ~3.5–4.0
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 0
Solubility Low (sulfur, bicyclic core) Moderate (smaller size, indazole polarity) Very low (bulky substituents)

Key Insights :

  • The target’s higher molecular weight compared to the indazole analogue () may reduce membrane permeability but improve target affinity.
  • Lipophilicity trends align with sulfur content and aromaticity: benzothiophene > thienopyrimidine > indazole.
  • The absence of hydrogen bond donors in the thienopyrimidine derivative () suggests divergent pharmacokinetic behavior compared to methanamine-containing compounds.

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

  • The tetrahydrobenzothiophene scaffold is generally synthesized via cyclization reactions starting from appropriate thiophenol derivatives or halogenated aromatic precursors.
  • Aromatic hydrocarbon solvents such as toluene are preferred for these cyclizations due to their stability and ability to dissolve reactants effectively.

Installation of the Methanamine Group at the 2-Position

  • The 2-position functionalization is commonly achieved by halogenation (e.g., bromination) followed by nucleophilic substitution with an amine source.
  • The amine group can be introduced via reductive amination or direct substitution using ammonia or primary amines.
  • Hydrolysis steps may be employed to convert intermediates into the free amine form, using alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, with lithium hydroxide preferred for its reactivity and selectivity.
  • Alcoholic solvents like ethanol, methanol, or 2-propanol are often used during hydrolysis and substitution steps due to their solubility profiles and reaction compatibility.

Reaction Conditions and Parameters

Step Solvent(s) Temperature Range (°C) Reaction Time (hours) Notes
Cyclization Toluene (preferred) 40 – 70 5 – 10 Aromatic hydrocarbon solvents favored
Alkylation (5,5-dimethyl) Toluene or similar 40 – 70 1 – 24 Control to avoid over-alkylation
Halogenation (2-position) Various (depending on reagent) Ambient to reflux Variable Bromination commonly used
Amination/Substitution Alcoholic solvents (ethanol preferred) 0 – 70 1 – 24 Hydrolysis with LiOH preferred
Salt Formation (if applicable) Aqueous acidic solution (HCl preferred) Ambient Until completion Isolate amine as hydrochloride salt for stability

Isolation and Purification

  • The final amine product is often isolated as its hydrochloride salt to enhance stability and ease of handling.
  • Acidic compounds used for salt formation include hydrochloric acid, which is preferred due to its effectiveness and ease of removal.
  • Purification methods include crystallization from suitable solvents, extraction, and chromatographic techniques as needed.

Research Findings and Optimization Insights

A patent (US8058440B2) outlines a process for producing related tetrahydrobenzothiophene derivatives, emphasizing:

  • The use of aromatic hydrocarbon solvents such as toluene for optimal reaction conditions.
  • Preference for lithium hydroxide in hydrolysis steps to achieve high yields and purity.
  • Reaction temperatures optimized between 40 and 70°C, balancing reaction kinetics and minimizing side reactions.
  • Hydrolysis and salt formation steps carried out until near completion, typically within 5 to 10 hours, ensuring high conversion rates.
  • Isolation of the final compound as hydrochloride salt to improve stability and facilitate handling.

Additionally, recent medicinal chemistry research on 4,5,6,7-tetrahydro-benzothiophene derivatives highlights the importance of precise functional group manipulation at the 2-position, including methanamine installation, to modulate biological activity effectively. Although this research focuses more on biological evaluation and computational studies, it underscores the synthetic feasibility of such derivatives and the critical nature of controlled substitution reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Preferred Solvents Temperature (°C) Reaction Time (h) Notes
Cyclization to tetrahydrobenzothiophene Thiophenol derivatives, cyclization agents Toluene (preferred) 40 – 70 5 – 10 Aromatic hydrocarbon solvent favored
Alkylation for 5,5-dimethyl Methylating agents (e.g., methyl iodide) Toluene or similar 40 – 70 1 – 24 Controlled to avoid over-alkylation
Halogenation at 2-position Brominating agents (e.g., NBS) Variable Ambient to reflux Variable Prepares for nucleophilic substitution
Amination (methanamine installation) Ammonia or primary amines, LiOH hydrolysis Ethanol (preferred) 0 – 70 1 – 24 Hydrolysis with LiOH preferred
Salt formation (amine hydrochloride) HCl aqueous solution Water Ambient Until completion Enhances stability and isolation

Q & A

Q. What are the recommended synthetic routes for (5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis of benzothiophene derivatives typically involves multi-step protocols, including cyclization, functionalization, and amine group introduction. For example, analogous compounds (e.g., benzo-1,4-oxathiins) are synthesized via nucleophilic substitution using sodium hydride in DMF to activate phenolic intermediates, followed by coupling with thiophene-based precursors . Optimization strategies include:

  • Reagent stoichiometry : Balancing equivalents of reactants (e.g., 1.00 equiv. of triazine derivatives in stepwise coupling reactions) to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic systems .
  • Purification : Column chromatography or recrystallization to isolate high-purity intermediates, as demonstrated in methyl ester derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Structural validation requires cross-correlation of data from:

  • NMR spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with analogous tetrahydrobenzothiophene derivatives (e.g., δ 2.5–3.0 ppm for methyl groups in tetrahydro rings) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns aligned with the methanamine moiety.
  • HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Elemental analysis : Match calculated vs. experimental values for C, H, N, and S (e.g., ±0.3% deviation) .

Q. What literature-based strategies are effective for designing initial synthetic pathways for novel benzothiophene derivatives?

Methodological Answer: Key strategies include:

  • Retrosynthetic analysis : Deconstruct the target molecule into simpler units (e.g., tetrahydrobenzothiophene core + methanamine side chain) .
  • Analogous protocols : Adapt methods from structurally similar compounds, such as coupling reactions using trichlorotriazine intermediates or thiophene-thiadiazole hybrids .
  • Computational tools : Use DFT studies to predict reactivity of intermediates, as applied in thiophene-carboxamide syntheses .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the methanamine group under varying pH conditions?

Methodological Answer:

  • pH-dependent kinetic assays : Monitor reaction rates (e.g., nucleophilic substitution or oxidation) at pH 3–10 using UV-Vis or 19F^{19}F-NMR probes .
  • Computational modeling : Apply DFT to compare activation energies of protonated vs. deprotonated amine groups, as seen in thiophene-carboxylic acid derivatives .
  • Cross-validation : Replicate conflicting studies (e.g., unexpected stability in acidic media) under controlled conditions (temperature, ionic strength) .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab-scale) :
    • Biodegradation : OECD 301F test to measure aerobic degradation rates.
    • Adsorption : Batch experiments with sediment/water systems to determine KdK_d values.
  • Phase 2 (Field simulations) :
    • Mesocosm studies : Track compound distribution in water, soil, and biota using LC-MS/MS .
    • Ecotoxicology : Evaluate effects on Daphnia magna (48h EC50_{50}) and algal growth inhibition .

Q. How can in vivo studies be designed to evaluate the compound’s pharmacokinetics while minimizing confounding variables?

Methodological Answer:

  • Randomized block design : Assign test groups (e.g., dose levels, administration routes) to minimize bias, as used in phytochemical studies .
  • Sampling protocols : Collect plasma/tissue samples at fixed intervals (e.g., 0.5, 1, 2, 4, 8h post-dose) for LC-MS analysis .
  • Control variables : Standardize diet, circadian rhythms, and housing conditions to reduce metabolic variability .

Q. What methodologies address discrepancies in reported bioactivity data across different assay platforms?

Methodological Answer:

  • Cross-platform validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) using standardized positive controls .
  • Data normalization : Express activity as % inhibition relative to vehicle and reference compounds (e.g., IC50_{50} ± SEM) .
  • Meta-analysis : Pool data from multiple studies (e.g., tyrosine kinase inhibition) to identify outliers via Grubbs’ test .

Q. How can scalable synthesis routes be developed without compromising stereochemical purity?

Methodological Answer:

  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for asymmetric induction in key steps .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral intermediates in real time .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine
Reactant of Route 2
(5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine

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